molecular formula C11H13F3N2O B8127762 3-Amino-N-isopropyl-4-trifluoromethylbenzamide

3-Amino-N-isopropyl-4-trifluoromethylbenzamide

Cat. No.: B8127762
M. Wt: 246.23 g/mol
InChI Key: MILZKHPIXAKMPL-UHFFFAOYSA-N
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Description

3-Amino-N-isopropyl-4-trifluoromethylbenzamide is a chemical compound characterized by the presence of an amino group, an isopropyl group, and a trifluoromethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isopropyl-4-trifluoromethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

3-Amino-N-isopropyl-4-trifluoromethylbenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropyl-4-trifluoromethylbenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzamides and amino-substituted benzamides. Examples include:

  • 3-Amino-4-trifluoromethylbenzamide
  • N-Isopropyl-4-trifluoromethylbenzamide

Uniqueness

What sets 3-Amino-N-isopropyl-4-trifluoromethylbenzamide apart is the combination of the trifluoromethyl group with both the amino and isopropyl groups. This unique combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-N-propan-2-yl-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-6(2)16-10(17)7-3-4-8(9(15)5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILZKHPIXAKMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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